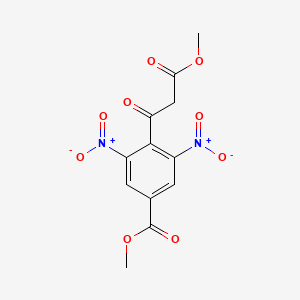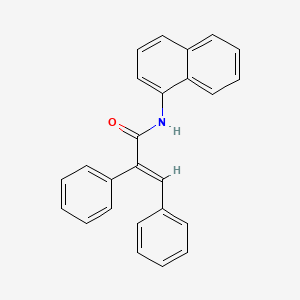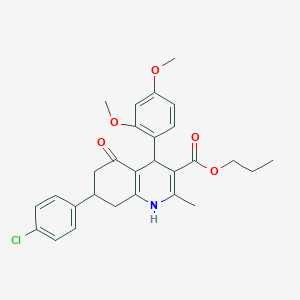
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine, also known as DCPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique chemical structure and various biological activities.
作用机制
The mechanism of action of 1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine is complex and involves multiple targets. It has been proposed that this compound acts as a non-selective inhibitor of monoamine oxidase A and B, which leads to an increase in the levels of monoamines, such as dopamine, serotonin, and norepinephrine, in the brain. This compound also exhibits antagonist activity at several receptors, which may contribute to its anxiolytic and sedative effects. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may be responsible for its cognitive-enhancing properties.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anxiolytic, sedative, and cognitive-enhancing properties in animal models. This compound also exhibits antidepressant-like effects and has been proposed as a potential treatment for depression. In addition, this compound has been shown to modulate the immune system and reduce inflammation, which may have therapeutic implications for various inflammatory diseases.
实验室实验的优点和局限性
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine has several advantages as a tool compound for scientific research. It is easy to synthesize and purify, and its chemical structure can be easily modified to generate analogs with different properties. This compound also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological targets. However, this compound also has some limitations for lab experiments. Its non-selective inhibition of monoamine oxidase A and B may lead to unwanted side effects, and its antagonist activity at several receptors may complicate the interpretation of results.
未来方向
There are several future directions for the study of 1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine. One area of interest is the development of selective inhibitors of monoamine oxidase A and B, which may have fewer side effects than non-selective inhibitors like this compound. Another area of interest is the identification of the specific receptors and enzymes targeted by this compound, which may lead to the development of more selective analogs. Additionally, the therapeutic potential of this compound for various neurological and inflammatory diseases should be further explored.
合成方法
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine can be synthesized by the reaction of 1-(2,3-dichlorophenyl)piperazine with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced to the final product using a reducing agent. The purity and yield of this compound can be improved by using various purification methods, such as column chromatography and recrystallization.
科学研究应用
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been extensively used in scientific research as a tool compound to study the function and regulation of various biological targets. It has been reported to exhibit potent inhibitory activity against several enzymes, such as monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. This compound also shows high affinity for several receptors, including 5-HT1A, 5-HT2A, and α1-adrenoceptors. These properties make this compound a valuable tool for studying the role of these enzymes and receptors in various physiological and pathological processes.
属性
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-14-5-3-4-13(16(14)18)12-20-8-10-21(11-9-20)15-6-1-2-7-19-15/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTFHLYNFVHWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4900195.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)


![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900225.png)
![2-({1-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4900232.png)

![4-tert-butyl-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4900244.png)

![ethyl 5-acetyl-4-methyl-2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4900266.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B4900286.png)